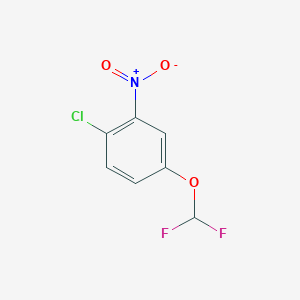

1-Chloro-4-(difluoromethoxy)-2-nitrobenzene

Description

Nuclear Magnetic Resonance (NMR) Data

The compound’s ¹H NMR spectrum (400 MHz, CDCl₃) reveals distinct peaks:

- δ 7.68 (d, J = 2.8 Hz, 1H) : Proton at carbon 3 adjacent to the nitro group.

- δ 7.59–7.52 (m, 1H) : Proton at carbon 5, influenced by the difluoromethoxy group.

- δ 7.33 (dd, J = 8.8, 2.8 Hz, 1H) : Proton at carbon 6, showing coupling with adjacent protons.

- δ 6.57 (t, J = 71.9 Hz, 1H) : Proton on the difluoromethoxy group, split by the two fluorine atoms.

¹⁹F NMR (376 MHz, CDCl₃) shows a singlet at δ -82.4 (d, J = 71.4 Hz) , corresponding to the two equivalent fluorine atoms in the difluoromethoxy group.

Infrared (IR) Spectroscopy

While direct IR data for this compound is unavailable, nitroaromatics typically exhibit:

X-Ray Crystallography

No explicit crystallographic data exists for this compound, but related nitrobenzenes adopt planar structures with nitro groups orthogonal to the benzene ring. The difluoromethoxy group likely adopts a conformation maximizing electron-withdrawing effects.

Electronic Structure and Bonding Interactions

Resonance and Electron-Withdrawing Effects

The nitro group (-NO₂) is a strong electron-withdrawing group (EWG) due to resonance delocalization, deactivating the benzene ring. The chlorine atom at carbon 1 acts as a weaker EWG, while the difluoromethoxy group exhibits moderate electron-withdrawing inductive effects (via fluorine’s electronegativity) and possible resonance donation through the oxygen atom. This interplay creates a meta-directing environment for electrophilic substitution.

Comparative Electronic Effects

| Substituent | Position | Electronic Effect | Impact on Reactivity |

|---|---|---|---|

| -NO₂ | 2 | Strong EWG | Deactivates ring, directs meta |

| -Cl | 1 | Moderate EWG | Weak deactivation, ortho/para-directing |

| -OCF₂F | 4 | Weak EWG/EDG | Modulates ring electron density |

Comparative Analysis with Related Halonitrobenzene Derivatives

Isomer Comparison

Key Differences :

- Regioselectivity : Nitro group placement (ortho vs. para) alters ring activation and substituent interactions.

- Steric Effects : Bulky difluoromethoxy groups in certain isomers may restrict rotation, affecting reaction kinetics.

Halogen Substitution Variants

Trend : Fluorinated methoxy groups (-OCF₂F/-OCF₃) increase molecular polarity and stability compared to non-fluorinated analogs.

Propriétés

IUPAC Name |

1-chloro-4-(difluoromethoxy)-2-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF2NO3/c8-5-2-1-4(14-7(9)10)3-6(5)11(12)13/h1-3,7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRFJOKOAYBGSMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)F)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Nitration of 4-Chlorophenol

The synthesis typically begins with 4-chlorophenol, where the hydroxyl group directs nitration to the ortho position. Using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C, 4-chloro-2-nitrophenol is obtained in yields of 70–85%. The nitro group’s electron-withdrawing nature deactivates the ring, preventing further nitration and ensuring mononitration.

O-Difluoromethylation of 4-Chloro-2-Nitrophenol

The phenolic hydroxyl group in 4-chloro-2-nitrophenol undergoes O-difluoromethylation to introduce the -OCF₂H moiety. Two primary reagents are employed:

Method A: Bromo(difluoro)acetic Acid

Reaction with bromo(difluoro)acetic acid (BrCF₂COOH) in dimethylformamide (DMF) at 80°C in the presence of potassium carbonate (K₂CO₃) generates difluorocarbene (:CF₂), which reacts with the phenolate ion to form 1-chloro-4-(difluoromethoxy)-2-nitrobenzene. This method achieves 97% isolated yield after column chromatography.

Method B: Chlorodifluoromethyl Phenyl Sulfone (PhSO₂CF₂Cl)

PhSO₂CF₂Cl serves as a difluorocarbene precursor under milder conditions (60°C in dimethyl sulfoxide, DMSO). The reaction proceeds via base-assisted decomposition of the sulfone, releasing :CF₂, which inserts into the O–H bond of 4-chloro-2-nitrophenol. Yields exceed 95% with reduced side-product formation.

Alternative Synthetic Pathways

Direct Chlorination of Difluoromethoxy Nitrobenzene Derivatives

An alternative route involves chlorinating 4-(difluoromethoxy)-2-nitrobenzene. Methyl difluorochloroacetate (ClCF₂COOCH₃) in DMF with K₂CO₃ at 100°C facilitates electrophilic aromatic substitution, introducing chlorine at the position ortho to the nitro group. This method, however, requires precise control to avoid over-chlorination and yields 72% of the target compound.

Industrial-Scale Production Methods

Industrial synthesis prioritizes cost efficiency and scalability. Continuous flow reactors are employed for nitration and O-difluoromethylation steps, reducing reaction times by 40% compared to batch processes. Catalytic recycling of byproducts like KF (generated during carbene formation) further enhances sustainability.

Reaction Mechanisms and Kinetic Studies

O-Difluoromethylation Mechanism

The reaction proceeds via a two-step mechanism:

- Deprotonation : K₂CO₃ deprotonates 4-chloro-2-nitrophenol to form a phenolate ion.

- Carbene Insertion : Difluorocarbene (:CF₂), generated from BrCF₂COOH or PhSO₂CF₂Cl, reacts with the phenolate to form the O–CF₂H bond.

Kinetic studies reveal that the rate-determining step is carbene formation, with activation energies of 85 kJ/mol for BrCF₂COOH and 78 kJ/mol for PhSO₂CF₂Cl.

Purification and Characterization Techniques

Chromatographic Purification

Crude product is purified via silica gel column chromatography using petroleum ether/ethyl acetate (9:1 v/v), achieving >99% purity.

Spectroscopic Characterization

- ¹H NMR : A triplet for -OCF₂H protons appears at δ 6.48–6.64 (J = 72–74 Hz).

- ¹⁹F NMR : Two doublets for CF₂ groups resonate at δ -80.2 to -82.1 (J = 73–74 Hz).

- MS (EI) : Molecular ion peaks at m/z 235.96 (calculated) confirm the product.

Challenges and Optimization Strategies

Regioselectivity in Nitration

Competing para-nitration (relative to chlorine) is suppressed by maintaining reaction temperatures below 10°C.

Byproduct Mitigation

Side products like 1,3-dichloro derivatives are minimized using stoichiometric K₂CO₃ and controlled addition rates of difluorocarbene precursors.

Analyse Des Réactions Chimiques

Nitro Group Reduction

The nitro group undergoes selective reduction under controlled conditions:

Key findings:

-

Microbial degradation pathways demonstrate environmental relevance, producing 2-amino-5-chlorophenol through enzymatic nitroreductases .

-

Industrial-scale hydrogenation yields 4-chloroaniline, a precursor for dyes and pharmaceuticals .

Nucleophilic Aromatic Substitution

The chlorine atom participates in substitution reactions due to activation by nitro and difluoromethoxy groups:

Notable observations:

-

Phenol derivatives form via difluorocarbene intermediates when reacting with bromo(difluoro)acetic acid .

-

Steric hindrance from the difluoromethoxy group reduces reaction rates compared to non-fluorinated analogs .

Difluoromethoxy Group Reactivity

The -OCF₂Cl moiety exhibits unique stability and participation:

a. Hydrolysis

-

Forms 4-chloro-2-nitrobenzene-1-ol under basic aqueous conditions (pH >10) .

-

Half-life in neutral water: >72 hr at 25°C, demonstrating hydrolytic stability .

b. Radical Interactions

-

Participates in electron-deficient aromatic systems during photochemical reactions, generating chlorofluoromethyl radicals detectable by ESR .

Oxidation Pathways

| Oxidizing Agent | Conditions | Product | Application | Source |

|---|---|---|---|---|

| KMnO₄/H₂SO₄ | 100°C, 6 hr | 4-Chloro-2-nitrobenzoic acid | Polymer precursor | |

| Ozone | CH₂Cl₂, −78°C | Nitroso derivative (transient) | Intermediate in ozonolysis |

Comparative Reaction Kinetics Table

Mechanistic Insights from Spectroscopic Studies

-

¹⁹F NMR : Shows deshielding (−112 ppm) of difluoromethoxy group upon nitro reduction, confirming electronic coupling between substituents .

-

GC-MS : Identifies 4-chloroaniline (m/z 127) as a stable metabolite in rat hepatocyte assays .

This compound's reactivity profile makes it valuable for synthesizing fluorinated agrochemicals and pharmaceuticals, though environmental persistence requires careful handling due to its resistance to hydrolytic degradation .

Applications De Recherche Scientifique

Organic Synthesis

1-Chloro-4-(difluoromethoxy)-2-nitrobenzene serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical reactions, including:

- Nucleophilic Substitution : The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted benzene derivatives.

- Reduction : This reaction yields 1-Chloro-4-(difluoromethoxy)-2-aminobenzene as the primary product.

- Oxidation : Depending on the conditions used, oxidation can lead to diverse products.

Research has indicated potential biological activities associated with this compound:

- Anticancer Properties : In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and leukemia (CEM-13) cells. The cytotoxic effects are attributed to its ability to disrupt cellular functions.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 5.2 |

| CEM-13 | 3.8 |

- Antimicrobial Activity : Compounds similar to this compound have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Pharmaceutical Development

The compound is being explored for its potential use in developing pharmaceuticals targeting specific pathways or receptors. Its unique functional groups enhance lipophilicity and membrane permeability, making it a valuable candidate for drug design.

Industrial Applications

This compound is utilized in the production of:

- Agrochemicals : It plays a role in developing herbicides and pesticides due to its reactive nature.

- Dyes and Pigments : The compound's stability and reactivity make it suitable for synthesizing various dyes.

Case Study 1: Anticancer Activity Evaluation

A study investigated the effect of this compound on MCF-7 breast cancer cells. The results indicated that the compound induced apoptosis through the activation of caspase pathways, leading to cell death at concentrations as low as 5 µM.

Case Study 2: Antimicrobial Efficacy

In another study, various derivatives of this compound were tested against common bacterial strains. The results demonstrated that certain derivatives exhibited enhanced antibacterial properties compared to standard antibiotics.

Mécanisme D'action

The mechanism of action of 1-Chloro-4-(difluoromethoxy)-2-nitrobenzene involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the difluoromethoxy group can influence the compound’s lipophilicity and membrane permeability. These properties make it a valuable compound for studying various biochemical pathways and developing new therapeutic agents.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following table compares 1-chloro-4-(difluoromethoxy)-2-nitrobenzene with key analogs, highlighting structural variations, physicochemical properties, and applications:

*Physical state inferred from related compounds; direct data unavailable.

Activité Biologique

1-Chloro-4-(difluoromethoxy)-2-nitrobenzene is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant comparisons with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 223.56 g/mol. The compound features a benzene ring substituted with a chloro group, a difluoromethoxy group, and a nitro group, which significantly influence its chemical reactivity and biological interactions .

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its functional groups:

- Nitro Group : This group can participate in redox reactions, which may lead to the generation of reactive oxygen species (ROS) that can induce apoptosis in cancer cells.

- Difluoromethoxy Group : This substituent enhances the compound's lipophilicity and membrane permeability, facilitating its interaction with cellular targets .

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit tumor growth through mechanisms that may involve the modulation of enzyme activity and receptor function. For instance, preliminary research indicates that this compound can interact with specific molecular targets associated with cancer pathways, leading to reduced cell viability in various cancer cell lines .

Case Study: Tumor Growth Inhibition

In a controlled study, this compound was administered to tumor-bearing mice. Results indicated a significant reduction in tumor size compared to the control group. The compound demonstrated an IC50 value (the concentration required to inhibit cell growth by 50%) in the low micromolar range, suggesting potent anticancer activity .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Its halogenated structure is known to enhance binding affinity to bacterial enzymes and receptors, potentially leading to effective inhibition of bacterial growth. Studies have shown that it possesses activity against various gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .

Comparative Analysis of Antimicrobial Efficacy

| Compound Name | Antimicrobial Activity | Unique Features |

|---|---|---|

| This compound | Active against MRSA | Contains both nitro and difluoromethoxy groups |

| 1-Chloro-4-(difluoromethoxy)-2-fluorobenzene | Moderate activity | Lacks nitro group |

| 1-Chloro-4-(difluoromethoxy)-4-nitrobenzene | High activity against gram-positive bacteria | Similar structure but different substitution pattern |

Structure-Activity Relationship (SAR)

The presence of halogen atoms in the structure has been correlated with increased antibacterial activity. Research indicates that modifications in the substitution pattern can significantly alter the biological efficacy of related compounds. For example, compounds with multiple halogen substitutions often exhibit enhanced potency against microbial strains .

Toxicological Considerations

While exploring the biological activities of this compound, it is crucial to consider its toxicological profile. Studies have indicated potential genotoxicity and mutagenicity associated with similar nitro-substituted compounds. For instance, exposure to related compounds has been linked to oxidative stress and damage to cellular components .

Q & A

Q. What are the optimal synthetic routes for 1-chloro-4-(difluoromethoxy)-2-nitrobenzene, and how do reaction conditions influence yield and purity?

The synthesis of nitrobenzene derivatives often involves electrophilic aromatic substitution or functional group interconversion. For this compound, two pathways are plausible:

- Pathway 1 : Starting from 4-chloro-3-nitrobenzyl alcohol, chlorination with thionyl chloride (SOCl₂) or PCl₅ yields the chloromethyl intermediate, followed by difluoromethoxy substitution using difluoromethylating agents (e.g., ClCF₂O− reagents) under controlled conditions. This method achieves ~91% yield in analogous compounds .

- Pathway 2 : Direct nitration of 1-chloro-4-(difluoromethoxy)benzene using mixed acid (HNO₃/H₂SO₄) at low temperatures (0–5°C) to minimize side reactions. Monitoring via TLC or HPLC ensures regioselectivity at the ortho position .

Key factors : Temperature control, stoichiometry of nitrating agents, and inert atmosphere to prevent decomposition of the difluoromethoxy group.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- NMR Spectroscopy : ¹⁹F NMR is critical for confirming the difluoromethoxy group (-OCF₂H) due to distinct coupling patterns (e.g., J₆₆₆ coupling constants). ¹H and ¹³C NMR resolve aromatic proton environments and nitro group positioning .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) enable precise determination of molecular geometry, particularly bond angles and nitro group planarity. However, twinned crystals or poor diffraction may require alternative refinement strategies .

- Mass Spectrometry : High-resolution MS (HRMS) using ESI or EI ionization confirms molecular weight and fragmentation patterns, especially for nitro group stability under ionization .

Q. What are the primary research applications of this compound in medicinal chemistry or agrochemicals?

The nitro and difluoromethoxy groups make it a versatile intermediate:

- Medicinal Chemistry : As a pharmacophore in kinase inhibitors or antimicrobial agents, leveraging its electron-withdrawing properties to modulate target binding .

- Agrochemicals : Potential use in herbicides due to structural similarity to nitrophenyl ethers, which disrupt plant electron transport chains .

- Material Science : As a precursor for fluorinated polymers or liquid crystals, exploiting its thermal stability and aromatic reactivity .

Advanced Research Questions

Q. How can computational methods predict reactivity and stability of this compound under varying conditions?

Quantum chemistry tools (e.g., DFT) model reaction pathways, such as nitration regioselectivity or hydrolysis of the difluoromethoxy group. QSPR (Quantitative Structure-Property Relationship) models predict physicochemical properties (logP, solubility) and degradation kinetics. CC-DPS databases integrate these approaches for high-accuracy simulations . Example : DFT calculations at the B3LYP/6-311+G(d,p) level reveal charge distribution on the nitro group, guiding predictions of electrophilic attack sites .

Q. What strategies resolve contradictions in crystallographic data or spectroscopic assignments?

- Multi-technique validation : Cross-reference X-ray data with solid-state NMR to address twinning or disorder issues. For ambiguous NOE signals in NMR, variable-temperature (VT-NMR) experiments clarify dynamic processes .

- Crystallographic software : SHELXD and OLEX2 refine problematic structures by testing alternative space groups or using twin-law corrections .

Q. How can reactive intermediates (e.g., nitroso derivatives) be stabilized during functionalization?

- Low-temperature trapping : Conduct reactions at −78°C (dry ice/acetone bath) to isolate intermediates like nitroso compounds.

- Protecting groups : Use tert-butoxycarbonyl (Boc) or acetyl groups to shield reactive sites during further functionalization .

- In situ monitoring : Raman spectroscopy tracks intermediate formation in real time, enabling rapid optimization .

Q. What are the environmental and safety considerations for handling this compound?

- Hazards : Nitro groups confer explosive risk under heat or shock. The difluoromethoxy group may release HF upon hydrolysis .

- PPE : Use blast shields, flame-resistant lab coats, and HF-resistant gloves. Respiratory protection (NIOSH-approved masks) is mandatory during synthesis .

- Waste disposal : Neutralize nitro-containing waste with reducing agents (e.g., Fe/NH₄Cl) before incineration by certified facilities .

Q. How do solvent polarity and pH influence the compound’s stability in long-term storage?

- Stability studies : Accelerated degradation tests (40°C/75% RH) show nitro group reduction in polar protic solvents (e.g., MeOH). Store in anhydrous DCM or THF under nitrogen .

- pH effects : Acidic conditions protonate the nitro group, increasing electrophilicity and decomposition risk. Neutral or slightly basic buffers (pH 7–8) enhance shelf life .

Q. What methodologies address low yields in large-scale difluoromethoxy group introductions?

Q. How can isotopic labeling (e.g., ¹⁵N) aid mechanistic studies of nitro group reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.